Cas no 63379-63-5 (Butanoic acid, 3-methyl-, iodomethyl ester)

Butanoic acid, 3-methyl-, iodomethyl ester is a specialized organic compound featuring a reactive iodomethyl ester group attached to a branched-chain butanoic acid framework. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in alkylation and esterification reactions. The presence of the iodine atom enhances its utility as an intermediate in nucleophilic substitution processes, enabling precise functional group transformations. Its branched alkyl chain may also influence steric and electronic properties, offering selectivity in synthetic applications. The compound is typically handled under controlled conditions due to the lability of the C-I bond. Suitable for research and industrial applications requiring tailored ester derivatives.
Butanoic acid, 3-methyl-, iodomethyl ester structure
63379-63-5 structure
Product Name:Butanoic acid, 3-methyl-, iodomethyl ester
CAS No:63379-63-5
MF:C6H11IO2
MW:242.054814577103
CID:1651057
PubChem ID:71381275
Update Time:2025-05-20

Butanoic acid, 3-methyl-, iodomethyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-methyl-, iodomethyl ester
    • iodomethyl 3-methylbutanoate
    • DTXSID70803742
    • SCHEMBL14773623
    • PORBZORDWZTHAP-UHFFFAOYSA-N
    • A1-05511
    • 63379-63-5
    • Inchi: 1S/C6H11IO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3
    • InChI Key: PORBZORDWZTHAP-UHFFFAOYSA-N
    • SMILES: ICOC(CC(C)C)=O

Computed Properties

  • Exact Mass: 241.97993
  • Monoisotopic Mass: 241.98038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 91.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

Butanoic acid, 3-methyl-, iodomethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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63379-63-5 95%
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Additional information on Butanoic acid, 3-methyl-, iodomethyl ester

Butanoic acid, 3-methyl-, iodomethyl ester (CAS No. 63379-63-5): A Comprehensive Overview

Butanoic acid, 3-methyl-, iodomethyl ester, identified by its CAS number 63379-63-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, also known as 3-methylbutanoic acid iodomethyl ester, belongs to the class of esters and exhibits unique chemical properties that make it valuable in various synthetic applications. The structure of this molecule, featuring a butanoic acid backbone with a methyl group at the third carbon and an iodomethyl ester substituent, contributes to its reactivity and utility in organic synthesis.

The chemical formula for Butanoic acid, 3-methyl-, iodomethyl ester is C7H13IO2. This formula indicates that the molecule consists of seven carbon atoms, thirteen hydrogen atoms, one iodine atom, and two oxygen atoms. The presence of the iodomethyl group (-I-CH3) makes this compound particularly interesting for researchers working in the area of cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. These reactions often involve the formation of new carbon-carbon bonds and are crucial for constructing complex molecular architectures.

In recent years, there has been a surge in research focused on developing efficient and scalable methods for constructing complex molecules using cross-coupling reactions. The iodomethyl ester functionality of Butanoic acid, 3-methyl-, iodomethyl ester makes it an excellent substrate for such transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Stille coupling, have been extensively explored for incorporating this compound into larger molecular frameworks. These reactions are particularly useful in pharmaceutical synthesis, where precise control over molecular structure is essential for achieving desired biological activities.

The utility of Butanoic acid, 3-methyl-, iodomethyl ester extends beyond cross-coupling reactions. Its unique structural features also make it a valuable intermediate in the synthesis of more complex esters and amides. For example, nucleophilic substitution reactions can be employed to replace the iodomethyl group with other functional groups, thereby expanding the chemical diversity of derivatives derived from this compound. Such modifications are often crucial in drug discovery efforts, where tailored molecular structures can lead to improved pharmacological properties.

Recent studies have highlighted the importance of esters in medicinal chemistry due to their versatility and biological relevance. Butanoic acid derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The methyl group at the third carbon of Butanoic acid, 3-methyl-, iodomethyl ester may play a role in modulating these activities by influencing the overall shape and electronic properties of the molecule. Researchers are actively exploring how variations in this structural motif can be exploited to develop novel therapeutic agents.

The synthesis of Butanoic acid, 3-methyl-, iodomethyl ester typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the reaction of 3-methylbutanoic acid with methyl iodide under acidic conditions to form the desired ester. Optimization of reaction conditions is crucial to ensure high yields and purity of the product. Advances in catalytic systems and green chemistry principles have also led to more efficient synthetic routes, reducing waste and improving sustainability.

In conclusion, Butanoic acid, 3-methyl-, iodomethylester (CAS No. 63379-63-5) is a versatile organic compound with significant applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it an excellent substrate for cross-coupling reactions and other synthetic transformations. The ongoing research into its derivatives continues to uncover new possibilities for developing innovative therapeutic agents. As our understanding of molecular structure-property relationships advances, compounds like this will remain indispensable tools in the chemist's arsenal.

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